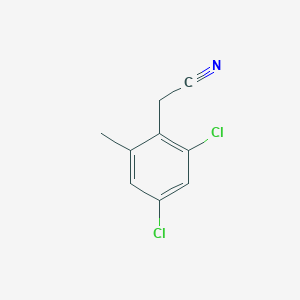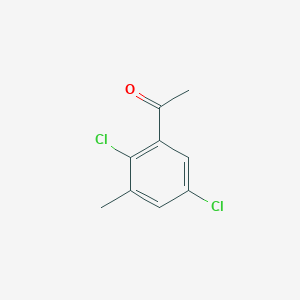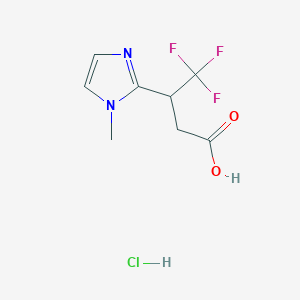![molecular formula C11H13NO B1460061 2-[(Propan-2-yloxy)methyl]benzonitrile CAS No. 1000931-90-7](/img/structure/B1460061.png)
2-[(Propan-2-yloxy)methyl]benzonitrile
Übersicht
Beschreibung
2-[(Propan-2-yloxy)methyl]benzonitrile is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol. It is a significant compound in various scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[(Propan-2-yloxy)methyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This method can be further optimized using ionic liquids as co-solvents and catalysts, which simplifies the separation process and enhances the yield . Industrial production methods often involve similar synthetic routes but are scaled up to meet commercial demands.
Analyse Chemischer Reaktionen
2-[(Propan-2-yloxy)methyl]benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and metal catalysts. For example, the compound can be oxidized to form corresponding carboxylic acids or reduced to produce primary amines. Substitution reactions often involve the replacement of the nitrile group with other functional groups, leading to the formation of diverse products .
Wissenschaftliche Forschungsanwendungen
2-[(Propan-2-yloxy)methyl]benzonitrile is widely used in scientific research and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a biochemical reagent in proteomics research . The compound’s unique properties make it valuable in various industrial applications, including the production of dyes, coatings, and advanced materials .
Wirkmechanismus
The mechanism of action of 2-[(Propan-2-yloxy)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s nitrile group is highly reactive, allowing it to participate in various chemical reactions that modify biological molecules. These interactions can lead to changes in the structure and function of proteins, enzymes, and other cellular components .
Vergleich Mit ähnlichen Verbindungen
2-[(Propan-2-yloxy)methyl]benzonitrile can be compared with other similar compounds, such as benzonitrile and its derivatives. While benzonitrile itself is a simpler molecule, the addition of the isopropoxymethyl group in this compound enhances its reactivity and broadens its range of applications. Other similar compounds include 2-(methoxymethyl)benzonitrile and 2-(ethoxymethyl)benzonitrile, which differ in the alkoxy group attached to the benzene ring .
Eigenschaften
IUPAC Name |
2-(propan-2-yloxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-9(2)13-8-11-6-4-3-5-10(11)7-12/h3-6,9H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOOOXPWTCVNIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


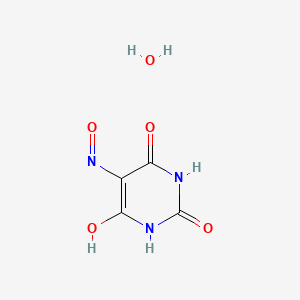
![Methyl (R)-4-((3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-amino-7,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1459981.png)
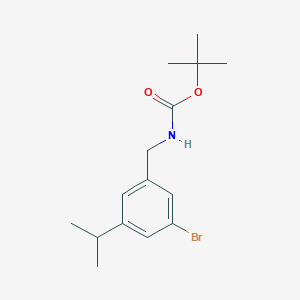

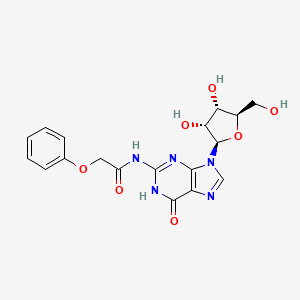
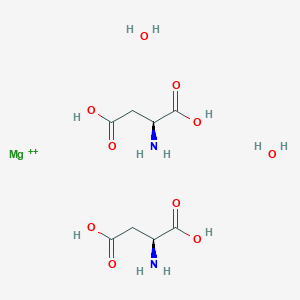
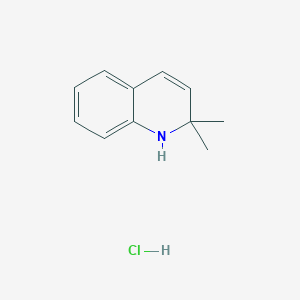

![[1-(Trifluoromethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B1459994.png)

